molecular formula C4H6ClN B021389 4-Chlorobutyronitrile CAS No. 628-20-6

4-Chlorobutyronitrile

Cat. No. B021389
Key on ui cas rn: 628-20-6
M. Wt: 103.55 g/mol
InChI Key: ZFCFBWSVQWGOJJ-UHFFFAOYSA-N
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Patent
US04670559

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1N=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:8]=C(C(Cl)(Cl)Cl)[N:6]=1.Cl>>[Cl:12][C:11]([Cl:14])([Cl:13])[C:9]#[N:8].[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
ClCCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04670559

Procedure details

The 2-amino-4-cyclopropyl-triazines of formula I can also be prepared, starting from a 2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine, which is obtained by condensation of 2 moles of trichloroacetonitrile and one mol of γ-chlorobutyronitrile in the presence of hydrogen chloride. ##STR6##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]1N=[C:9]([C:11]([Cl:14])([Cl:13])[Cl:12])[N:8]=C(C(Cl)(Cl)Cl)[N:6]=1.Cl>>[Cl:12][C:11]([Cl:14])([Cl:13])[C:9]#[N:8].[Cl:1][CH2:2][CH2:3][CH2:4][C:5]#[N:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-amino-4-cyclopropyl-triazines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2-(γ-chloropropyl)4,6-bis-(trichloromethyl)-1,3,5-triazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC(C#N)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mol
Name
Type
product
Smiles
ClCCCC#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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